molecular formula C15H15N5OS2 B15543868 HQ461

HQ461

カタログ番号: B15543868
分子量: 345.4 g/mol
InChIキー: QMRBCNQCRMTXBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

HQ461 is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-9-4-3-5-12(17-9)19-15-18-11(8-22-15)6-13(21)20-14-16-7-10(2)23-14/h3-5,7-8H,6H2,1-2H3,(H,16,20,21)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRBCNQCRMTXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=NC=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Molecular Target of HQ461: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HQ461 is a novel small molecule that functions as a "molecular glue," a class of compounds that induce proximity between two proteins that do not normally interact.[1] This guide provides a comprehensive overview of the molecular target and mechanism of action of this compound. It has been demonstrated that this compound potently targets Cyclin K (CCNK) for degradation by promoting a novel protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[2][3] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, resulting in the inhibition of CDK12's kinase activity and downstream cellular effects, including potent cytotoxicity in cancer cells.[1][3] This document details the quantitative data associated with this compound's activity, provides in-depth experimental protocols for key validation assays, and presents visual diagrams of the signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data related to the activity of this compound and its analogs.

ParameterCell LineValueReference
IC50 (Cytotoxicity)A549 (non-small cell lung cancer)1.3 µM[1][3]
CCNK Protein ReductionA549>8-fold reduction with 10 µM for 4 hours[1]
CDK12 Protein ReductionA549~50% reduction with 10 µM for 8 hours[1]
Compound/AnalogTarget ProteinE3 Ligase RecruitedDC50 (Cyclin K Degradation)Dmax (Cyclin K Degradation)Cell LineReference
This compoundCyclin K (via CDK12)CRL4-DDB1Not explicitly stated, but potentNot explicitly statedA549[2]
This compound Analog 1Cyclin K (via CDK12)CRL4-DDB10.3 µM~90%HEK293T[2]

Core Mechanism of Action

This compound acts as a molecular glue to induce the degradation of Cyclin K.[4] The mechanism proceeds through the following key steps:

  • Binding to CDK12 : this compound directly binds to the ATP-binding pocket of the kinase domain of CDK12.[3][5]

  • Ternary Complex Formation : The binding of this compound to CDK12 creates a novel composite surface that is recognized by DDB1, a component of the CRL4 E3 ubiquitin ligase complex.[2][3] This results in the formation of a stable ternary complex consisting of CDK12-Cyclin K, this compound, and DDB1.[4]

  • Polyubiquitination of Cyclin K : The recruitment of the E3 ligase machinery to the CDK12-Cyclin K complex leads to the polyubiquitination of Cyclin K.[3][4]

  • Proteasomal Degradation : Polyubiquitinated Cyclin K is then recognized and targeted for degradation by the 26S proteasome.[4]

  • Downstream Effects : The degradation of Cyclin K leads to the inactivation of CDK12, resulting in reduced phosphorylation of RNA polymerase II C-terminal domain, downregulation of genes involved in the DNA damage response, and ultimately, cell death.[3][6]

Signaling Pathway Diagram

HQ461_Signaling_Pathway This compound This compound CDK12_CCNK CDK12-Cyclin K Complex This compound->CDK12_CCNK Binds to CDK12 Ternary_Complex CDK12-CCNK-HQ461-DDB1 Ternary Complex This compound->Ternary_Complex CDK12_CCNK->Ternary_Complex Downstream Downstream Effects (↓ RNAPII pSer2, ↓ DDR genes, Apoptosis) CDK12_CCNK->Downstream Phosphorylation of Substrates DDB1_CUL4 DDB1-CUL4-RBX1 E3 Ligase DDB1_CUL4->Ternary_Complex PolyUb_CCNK Polyubiquitinated Cyclin K Ternary_Complex->PolyUb_CCNK Polyubiquitination Ub Ubiquitin Ub->PolyUb_CCNK Proteasome 26S Proteasome PolyUb_CCNK->Proteasome Recognition Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK Degradation Degraded_CCNK->Downstream Inhibition

Caption: this compound-mediated degradation of Cyclin K pathway.

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the molecular target of this compound are provided below.

Genome-Wide CRISPR-Cas9 Knockout Screening

This unbiased genetic screen was performed to identify genes whose loss confers resistance to this compound, thereby pointing to its mechanism of action.[1]

  • Cell Line: A549 human non-small cell lung cancer cells.[3]

  • Methodology:

    • A pooled library of single-guide RNAs (sgRNAs) targeting approximately 19,000 genes in the human genome was transduced into A549 cells expressing Cas9.[3]

    • The transduced cells were treated with either DMSO (vehicle control) or a sub-lethal dose of this compound for 3 weeks.[3]

    • Genomic DNA was isolated from the surviving cells.

    • sgRNA sequences were amplified by PCR and identified by next-generation sequencing.[3]

    • The MAGeCK algorithm was used to identify genes whose sgRNAs were significantly enriched in the this compound-treated population, indicating that their loss confers resistance.[3]

Co-Immunoprecipitation (Co-IP)

This assay was used to confirm the this compound-dependent interaction between CDK12 and DDB1.[3]

  • Cell Lines: HEK293T or A549 cells.[2]

  • Methodology:

    • Cells were cultured to 70-80% confluency. To facilitate detection, the endogenous CDK12 locus can be tagged with a 3xFLAG epitope using CRISPR/Cas9.[3]

    • Cells were treated with either DMSO or the desired concentration of this compound for 4-6 hours.[2]

    • Cells were washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[2]

    • The cell lysates were cleared by centrifugation.

    • The tagged CDK12 was immunoprecipitated using an anti-FLAG antibody conjugated to beads.

    • The immunoprecipitated protein complexes were washed to remove non-specific binders.

    • The proteins were eluted from the beads and analyzed by Western blotting using antibodies against DDB1, Cyclin K, and the FLAG tag.[3]

In Vitro Ubiquitination Assay

This cell-free assay provided direct evidence that the this compound-induced CDK12-DDB1 interaction leads to the polyubiquitination of Cyclin K.[1]

  • Methodology:

    • A reaction mixture was prepared containing recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), ubiquitin, ATP, and the purified DDB1-CUL4-RBX1 E3 ligase complex.[3]

    • Recombinant CDK12-Cyclin K complex was added to the reaction mixture.

    • The reaction was initiated by the addition of this compound or DMSO.

    • The mixture was incubated at 37°C to allow for the ubiquitination reaction to proceed.

    • The reaction was stopped, and the products were analyzed by SDS-PAGE and Western blotting.

    • Polyubiquitination of Cyclin K was detected by probing the Western blot with an anti-Cyclin K antibody, which would show a ladder of higher molecular weight bands corresponding to the addition of ubiquitin molecules.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA was used to demonstrate the direct binding of this compound to its target protein, CDK12, in intact cells.[2]

  • Methodology:

    • Intact cells were treated with this compound or DMSO for a defined period.[2]

    • The treated cells were heated to a range of temperatures.

    • The cells were lysed, and the soluble protein fraction was separated from the precipitated, denatured proteins by centrifugation.[2]

    • The amount of soluble CDK12 in the supernatant at each temperature was quantified by Western blotting.

    • A melting curve was generated by plotting the amount of soluble CDK12 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.[2]

Experimental Workflow Diagrams

CRISPR_Screen_Workflow A549_Cells A549-Cas9 Cells Transduction Lentiviral Transduction A549_Cells->Transduction sgRNA_Library Pooled sgRNA Library sgRNA_Library->Transduction Treatment Treat with this compound or DMSO (3 weeks) Transduction->Treatment Genomic_DNA Isolate Genomic DNA Treatment->Genomic_DNA PCR Amplify sgRNA Cassettes Genomic_DNA->PCR Sequencing Next-Generation Sequencing PCR->Sequencing Analysis Identify Enriched sgRNAs (MAGeCK) Sequencing->Analysis

Caption: CRISPR-Cas9 knockout screening workflow.

CoIP_Workflow Cell_Culture Culture 3xFLAG-CDK12 Cells Treatment Treat with this compound or DMSO Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Immunoprecipitation Immunoprecipitate with anti-FLAG Beads Lysis->Immunoprecipitation Wash Wash Beads Immunoprecipitation->Wash Elution Elute Proteins Wash->Elution Western_Blot Analyze by Western Blot (anti-DDB1, anti-FLAG) Elution->Western_Blot

Caption: Co-Immunoprecipitation workflow.

Conclusion

This compound is a molecular glue that specifically induces the degradation of Cyclin K.[2][7] It achieves this by an unprecedented mechanism of action, which involves hijacking the CRL4 E3 ubiquitin ligase by directly promoting an interaction between its substrate-binding component DDB1 and CDK12.[3][6] This converts CDK12 into a neo-substrate receptor for the DDB1-CUL4-RBX1 E3 ligase, leading to the ubiquitination and degradation of its binding partner, Cyclin K.[1] The detailed elucidation of this mechanism, through a combination of genetic, biochemical, and biophysical methods, provides a robust framework for the development of novel therapeutics based on targeted protein degradation.[3] The discovery of this compound opens new avenues for targeting previously "undruggable" proteins and for the treatment of diseases, such as cancer, that are dependent on CDK12 activity.[1][8]

References

The Architect of Degradation: A Technical Guide to the Structure-Activity Relationship of HQ461 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of HQ461, a novel molecular glue that induces the targeted degradation of Cyclin K. By orchestrating a unique protein-protein interaction, this compound has emerged as a significant tool compound in the study of transcriptional regulation and a promising scaffold for the development of new therapeutic agents. This document details the core mechanism of action, presents a thorough structure-activity relationship (SAR) analysis of this compound and its analogs, provides detailed experimental protocols for key validation assays, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism: A Molecular Glue for Targeted Degradation

This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that do not natively associate.[1] Specifically, this compound facilitates the formation of a stable ternary complex between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the CUL4-RBX1 E3 ubiquitin ligase complex.[2][3] this compound achieves this by binding to the ATP-binding pocket of the CDK12 kinase domain, which in turn creates a novel surface that is recognized by DDB1.[2][4] This induced proximity triggers the polyubiquitination of Cyclin K, the regulatory partner of CDK12, by the E3 ligase machinery.[1][4] Polyubiquitinated Cyclin K is then recognized and degraded by the 26S proteasome.[1] The degradation of Cyclin K compromises the function of CDK12, leading to reduced phosphorylation of its substrates, including the C-terminal domain of RNA polymerase II, and subsequent downregulation of genes involved in the DNA damage response, ultimately leading to cell death.[4][5]

HQ461_Mechanism cluster_CRL4 CRL4 E3 Ubiquitin Ligase cluster_CDK12_CCNK CDK12/Cyclin K Complex DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 associates Ternary_Complex CDK12-HQ461-DDB1 Ternary Complex DDB1->Ternary_Complex RBX1 RBX1 CUL4->RBX1 associates CDK12 CDK12 CCNK Cyclin K CDK12->CCNK binds CDK12->Ternary_Complex PolyUb_CCNK Polyubiquitinated Cyclin K CCNK->PolyUb_CCNK This compound This compound This compound->CDK12 binds to ATP pocket Ternary_Complex->CCNK recruits Ub Ubiquitin Ub->PolyUb_CCNK Proteasome 26S Proteasome PolyUb_CCNK->Proteasome targeted to Degradation Degradation Products Proteasome->Degradation degrades into

This compound-mediated degradation of Cyclin K pathway.

Structure-Activity Relationship of this compound and its Analogs

The molecular glue activity of this compound is highly dependent on its chemical structure. Structure-activity relationship (SAR) studies have identified the 5-methylthiazol-2-amine pharmacophore as a critical component for its activity.[2][4] Modifications to this and other regions of the molecule have been shown to significantly impact its ability to induce Cyclin K degradation. The following table summarizes the quantitative data on the degradation of Cyclin K for this compound and several of its analogs. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key metrics for evaluating the potency and efficacy of these compounds.[4]

Compound/AnalogTarget ProteinE3 Ligase RecruitedDC50 (Cyclin K Degradation)Dmax (Cyclin K Degradation)Cell LineReference
This compound Cyclin K (via CDK12)CRL4-DDB1Not explicitly stated, but potentNot explicitly statedA549Lv et al., 2020[6]
This compound Analog 1 Cyclin K (via CDK12)CRL4-DDB10.3 µM~90%HEK293TLv et al., 2020[6]
This compound Analog 2 Cyclin K (via CDK12)CRL4-DDB1> 10 µM< 50%HEK293TLv et al., 2020[4]

Data is compiled from published literature.[4][6][7] Specific structural details of the analogs can be found in the referenced publications.

Experimental Protocols

To validate the mechanism of action of this compound and to assess the activity of its analogs, several key experiments are routinely performed. Detailed methodologies for these assays are provided below.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is designed to verify the this compound-dependent interaction between CDK12 and DDB1 within a cellular context.[6]

Methodology:

  • Cell Culture and Treatment: Culture human cells (e.g., HEK293T or A549) to 70-80% confluency. Treat the cells with either DMSO (vehicle control) or the desired concentration of this compound for a specified time (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

  • Immunoprecipitation: Clarify the cell lysates by centrifugation. Incubate the supernatant with an antibody against one of the proteins of interest (e.g., anti-CDK12 or anti-DDB1) overnight at 4°C with gentle rotation. Add protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the other proteins of the putative complex (e.g., if CDK12 was immunoprecipitated, blot for DDB1 and Cyclin K).

CoIP_Workflow start Cells Treated with This compound or DMSO lysis Cell Lysis start->lysis ip Immunoprecipitation (e.g., anti-CDK12 Ab) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution wb Western Blot (probe for DDB1, CCNK) elution->wb end Detection of Ternary Complex wb->end

Co-Immunoprecipitation Workflow.
In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of Cyclin K to confirm that the this compound-induced ternary complex is functional.[4]

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme (e.g., UBA1), E2 conjugating enzyme (e.g., UBE2G1 and UBE2D3), E3 ligase complex (DDB1-CUL4-RBX1), ubiquitin, and the CDK12/Cyclin K complex in a reaction buffer containing ATP.

  • Treatment: Add this compound or DMSO (vehicle control) to the respective reaction tubes.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Detection of Ubiquitination: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by SDS-PAGE and Western blotting. Probe with an anti-Cyclin K antibody to detect higher molecular weight bands corresponding to polyubiquitinated Cyclin K. An anti-ubiquitin antibody can also be used.[6]

Ubiquitination_Assay_Workflow reagents Combine Recombinant Proteins: E1, E2, E3 (DDB1-CUL4-RBX1), Ubiquitin, CDK12/CCNK, ATP treatment Add this compound or DMSO reagents->treatment incubation Incubate at 37°C treatment->incubation detection SDS-PAGE and Western Blot (Anti-CCNK or Anti-Ub) incubation->detection result Visualize Polyubiquitinated Cyclin K detection->result

In Vitro Ubiquitination Assay Workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA is employed to demonstrate the direct binding of this compound to its target protein, CDK12, within intact cells.[6] Ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or DMSO for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble CDK12 in the supernatant at each temperature point by Western blotting or other quantitative protein detection methods like ELISA.

  • Data Analysis: Plot the amount of soluble CDK12 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

CETSA_Workflow start Treat Cells with This compound or DMSO heat Heat Aliquots to Varying Temperatures start->heat lyse Cell Lysis and Centrifugation heat->lyse quantify Quantify Soluble CDK12 (Western Blot) lyse->quantify analyze Plot Soluble CDK12 vs. Temperature quantify->analyze end Observe Thermal Shift (Target Engagement) analyze->end

Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its unique mechanism of converting CDK12 into a neosubstrate receptor for the DDB1 E3 ligase opens up new avenues for therapeutic intervention. The structure-activity relationship studies of this compound and its analogs provide a roadmap for the rational design of more potent and selective molecular glues. The experimental protocols detailed in this guide serve as a foundational resource for researchers seeking to explore the biology of CDK12 and to discover novel degraders. As research in this area continues, a deeper understanding of the intricate molecular interactions governing the formation of the ternary complex will undoubtedly fuel the development of the next generation of targeted therapeutics.

References

The Pharmacological Profile of HQ461: A Molecular Glue for Targeted Protein Degradation in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: HQ461 has emerged as a significant small molecule in cancer research, functioning as a molecular glue to induce the degradation of Cyclin K (CCNK). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative activity, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound is a molecular glue that promotes the interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2][3] By binding to the kinase domain of CDK12, this compound creates a novel surface that is recognized by DDB1.[1] This induced proximity leads to the polyubiquitination of Cyclin K, the regulatory partner of CDK12, and its subsequent degradation by the proteasome.[1][4]

The degradation of Cyclin K impairs the kinase activity of CDK12.[2][3] CDK12 is crucial for the phosphorylation of the C-terminal domain of RNA polymerase II, a process essential for the transcription of genes involved in the DNA damage response (DDR), including BRCA1, BRCA2, ATR, and ERCC4.[1][3][5] Consequently, this compound-mediated degradation of Cyclin K leads to the downregulation of these critical DDR genes, sensitizing cancer cells to DNA damage and ultimately inducing cell death.[1][3][6] Several studies suggest that by compromising the DNA repair machinery, this compound may enhance the therapeutic efficacy of PARP inhibitors.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound and its analogs in various cancer cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundA549 (Non-small cell lung cancer)Viability1.3[1][6][7][8]
This compoundHCT-116 (Colorectal cancer)Viability~3-fold increase in resistant clones[1]
This compoundA549 expressing NTC sgRNAViability2.3[9]
This compoundA549 expressing CUL4A sgRNAViability4.2 - 4.4[9]
This compoundA549 expressing CUL4B sgRNAViability6.0 - 6.3[9]
Compound/AnalogTarget ProteinE3 Ligase RecruitedDC50 (Cyclin K Degradation)Dmax (Cyclin K Degradation)Cell LineReference
This compoundCyclin K (via CDK12)CRL4-DDB1Not explicitly stated>8-fold reduction at 4h (10 µM)A549[2][10][11]
This compound Analog 1Cyclin K (via CDK12)CRL4-DDB10.3 µM~90%HEK293T[10]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

HQ461_Mechanism This compound induced degradation of Cyclin K and downstream effects. cluster_cell Cancer Cell This compound This compound CDK12 CDK12 This compound->CDK12 binds to CCNK Cyclin K CDK12->CCNK DDB1_CUL4_RBX1 DDB1-CUL4-RBX1 E3 Ligase CDK12->DDB1_CUL4_RBX1 recruits RNA_Pol_II RNA Pol II CTD CDK12->RNA_Pol_II phosphorylates Proteasome Proteasome CCNK->Proteasome degraded by DDB1_CUL4_RBX1->CCNK polyubiquitinates Cell_Death Cell Death DDR_Genes DDR Genes (BRCA1, BRCA2, etc.) RNA_Pol_II->DDR_Genes transcribes DDR_Genes->Cell_Death inhibition leads to

Caption: this compound promotes CDK12-DDB1 interaction, leading to Cyclin K degradation.

Co-Immunoprecipitation (Co-IP) Workflow

Co_IP_Workflow start Start: Treat cells with This compound or DMSO lysis Cell Lysis (non-denaturing buffer) start->lysis incubation Incubate lysate with anti-CDK12 antibody lysis->incubation beads Add Protein A/G beads incubation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot (probe for DDB1 and CDK12) elution->analysis end End: Detect CDK12-DDB1 interaction analysis->end

Caption: Workflow for detecting protein-protein interactions using Co-IP.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow start Start: Treat intact cells with this compound or DMSO heat Heat cell lysates to a range of temperatures start->heat centrifuge Centrifuge to separate soluble and precipitated proteins heat->centrifuge quantify Quantify soluble CDK12 in supernatant (Western Blot) centrifuge->quantify plot Plot soluble CDK12 vs. temperature quantify->plot end End: Observe thermal shift indicating target engagement plot->end

References

Methodological & Application

Application Notes and Protocols for HQ461-Mediated Cyclin K Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HQ461 is a novel small-molecule compound identified as a "molecular glue." It functions by inducing the degradation of Cyclin K (CCNK), a critical regulatory partner of Cyclin-Dependent Kinase 12 (CDK12).[1] The CDK12/Cyclin K complex is a key regulator of transcriptional elongation, particularly for genes involved in the DNA damage response (DDR).[2] this compound exerts its effect by promoting the formation of a ternary complex between CDK12 and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the CULLIN4-RBX1 E3 ubiquitin ligase complex.[1] This induced proximity leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome. The depletion of Cyclin K impairs CDK12 function, leading to downregulation of DDR genes, cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells.[3][4]

These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its biological effects, including cytotoxicity, induction of apoptosis, and impact on cell cycle progression.

Data Presentation

The following tables summarize the quantitative data associated with the cellular effects of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
A549Non-small cell lung cancerCellTiter-Glo (72h)1.3[1][5][6]
HCT-116Colorectal carcinomaCellTiter-Glo (72h)1.3[1]
U2OSOsteosarcomaNot specified8.0[4]

Table 2: Effect of this compound on Protein Levels

Cell LineTreatmentProteinEffectReference
A54910 µM this compound for 8 hoursCDK12~50% reduction[1]
A54910 µM this compound for 4 hoursCyclin K>8-fold reduction[1]

Table 3: Effect of this compound on Cell Cycle Distribution (Illustrative Data)

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)453520
This compound (1.3 µM, 24h)652015

Note: While this compound is expected to cause G1/S arrest due to CDK12 inhibition, specific quantitative data on cell cycle distribution from peer-reviewed publications were not available at the time of this writing. The data presented here is illustrative of a potential outcome.

Signaling Pathway and Experimental Workflows

HQ461_Signaling_Pathway This compound-Mediated Cyclin K Degradation Pathway This compound This compound Ternary_Complex Ternary Complex (CDK12-HQ461-DDB1) This compound->Ternary_Complex Binds to CDK12 CDK12_CCNK CDK12/Cyclin K Complex CDK12_CCNK->Ternary_Complex DDB1 DDB1-CUL4-RBX1 E3 Ligase DDB1->Ternary_Complex Recruited Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation CDK12_Inhibition Impaired CDK12 Function Degradation->CDK12_Inhibition DDR_Downregulation Downregulation of DDR Genes CDK12_Inhibition->DDR_Downregulation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Downregulation->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Downregulation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound acts as a molecular glue to induce the degradation of Cyclin K.

Experimental_Workflow General Experimental Workflow for this compound Cell Culture Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., A549, HCT-116) Cell_Seeding 3. Cell Seeding Cell_Culture->Cell_Seeding HQ461_Prep 2. This compound Stock Solution Prep (in DMSO) Treatment 4. Treatment with this compound (various concentrations and time points) HQ461_Prep->Treatment Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->Cell_Cycle Western_Blot Western Blot (for protein degradation) Treatment->Western_Blot Data_Analysis 5. Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for evaluating the effects of this compound in cell-based assays.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a lyophilized powder and should be reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Reconstitution: To prepare a 10 mM stock solution, for example, dissolve 1 mg of this compound (molecular weight to be confirmed from the supplier) in the appropriate volume of DMSO.

  • Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Cell Culture

A549 (human lung carcinoma) and HCT-116 (human colorectal carcinoma) cells are commonly used for studying the effects of this compound.

  • Culture Medium: Grow cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by this compound using flow cytometry.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of this compound-treated cells by flow cytometry.

  • Materials:

    • 6-well plates

    • This compound stock solution

    • Cold 70% ethanol (B145695)

    • PBS

    • PI/RNase A staining solution

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

    • Harvest cells, including any floating cells, and wash with PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

References

Application Note: Demonstrating the HQ461-Induced Interaction of CDK12 and DDB1 via Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HQ461 is a novel molecular glue that induces the degradation of Cyclin K (CCNK) by promoting the formation of a ternary complex between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the CUL4-RBX1 E3 ubiquitin ligase complex.[1][2] This targeted protein degradation pathway presents a promising strategy for therapeutic intervention in diseases where CDK12/Cyclin K activity is dysregulated. This application note provides a detailed co-immunoprecipitation (Co-IP) protocol to validate the this compound-induced interaction between CDK12 and DDB1 in a cellular context. Additionally, it summarizes key quantitative data and visualizes the underlying molecular mechanism and experimental workflow.

Introduction

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[3][4] this compound exemplifies this mechanism by binding to the kinase domain of CDK12, which in turn creates a novel surface for the recruitment of DDB1.[1] This proximity facilitates the polyubiquitination of Cyclin K, the partner protein of CDK12, by the DDB1-CUL4-RBX1 E3 ligase, marking it for proteasomal degradation.[1][5] The depletion of Cyclin K impairs CDK12 function, leading to reduced phosphorylation of RNA polymerase II, downregulation of DNA damage response genes, and ultimately, cell death.[1][6] Co-immunoprecipitation is a robust method to capture and confirm this drug-induced protein-protein interaction.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a reference for experimental design.

ParameterValueCell LineReference
IC50 (Viability)1.3 µMA549[1][5]
Effective Concentration for Co-IP1-10 µMA549[1][5]
Treatment Time for Co-IP4-8 hoursA549[2][5]

Signaling Pathway of this compound-Induced Cyclin K Degradation

The diagram below illustrates the mechanism of action for this compound.

HQ461_Signaling_Pathway cluster_0 Cellular Environment cluster_1 This compound-Induced Interaction cluster_2 Cyclin K Degradation CDK12 CDK12 CCNK Cyclin K CDK12->CCNK forms complex Ternary_Complex CDK12-HQ461-DDB1 Ternary Complex CDK12->Ternary_Complex This compound This compound This compound->CDK12 binds This compound->Ternary_Complex DDB1_Complex DDB1-CUL4-RBX1 E3 Ligase DDB1_Complex->Ternary_Complex recruited Proteasome 26S Proteasome Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK degrades Ub Ubiquitin PolyUb_CCNK Polyubiquitinated Cyclin K Ternary_Complex->PolyUb_CCNK polyubiquitinates Cyclin K PolyUb_CCNK->Proteasome targeted to

Caption: this compound-mediated degradation of Cyclin K pathway.

Co-immunoprecipitation Protocol to Show this compound-Induced Interaction

This protocol is designed to demonstrate the physical interaction between CDK12 and DDB1 in the presence of this compound.

Materials
  • Cell Lines: A549 (non-small cell lung cancer) or HEK293T cells

  • This compound (stored at -20°C)[6]

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors

  • Protein A/G agarose (B213101) or magnetic beads

  • Primary Antibodies: Anti-CDK12, Anti-DDB1

  • Secondary Antibodies (HRP-conjugated)

  • SDS-PAGE gels and buffers

  • Western Blotting equipment and reagents

  • Chemiluminescence substrate

Experimental Workflow

Co_IP_Workflow start Start cell_culture 1. Cell Culture (e.g., A549 to 70-80% confluency) start->cell_culture treatment 2. Treatment (DMSO or this compound for 4-6 hours) cell_culture->treatment lysis 3. Cell Lysis (Ice-cold lysis buffer) treatment->lysis clarification 4. Lysate Clarification (Centrifugation at 14,000 x g) lysis->clarification pre_clearing 5. Pre-clearing Lysate (Incubate with Protein A/G beads) clarification->pre_clearing immunoprecipitation 6. Immunoprecipitation (Add anti-CDK12 antibody and incubate) pre_clearing->immunoprecipitation bead_capture 7. Bead Capture (Add Protein A/G beads to capture immune complexes) immunoprecipitation->bead_capture washing 8. Washing (Multiple washes with lysis buffer) bead_capture->washing elution 9. Elution (Elute proteins from beads) washing->elution analysis 10. Western Blot Analysis (Probe for CDK12 and DDB1) elution->analysis end End analysis->end

Caption: Co-immunoprecipitation experimental workflow.

Procedure
  • Cell Culture and Treatment:

    • Plate A549 or HEK293T cells and grow to 70-80% confluency.

    • Treat cells with either DMSO (vehicle control) or this compound at a final concentration of 1-10 µM for 4-6 hours.[2]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the pre-cleared lysate to a new tube.

    • To 500-1000 µg of protein lysate, add the primary antibody against the "bait" protein (e.g., anti-CDK12).

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[7]

  • Immune Complex Capture:

    • Add Protein A/G beads to the lysate-antibody mixture.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with primary antibodies for both the "bait" (CDK12) and the "prey" (DDB1) proteins.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Expected Results

In the samples treated with this compound, a band corresponding to DDB1 should be detected in the CDK12 immunoprecipitate.[1] In contrast, in the DMSO-treated control samples, the DDB1 band should be absent or significantly reduced in the CDK12 immunoprecipitate. The presence of CDK12 should be confirmed in all immunoprecipitated samples.

Troubleshooting

ProblemPossible CauseSolution
High backgroundInsufficient washing, non-specific antibody bindingIncrease the number of wash steps or the stringency of the wash buffer. Perform pre-clearing of the lysate.
No DDB1 band in this compound-treated IPInactive this compound, insufficient treatment time, antibody issueVerify the activity and concentration of this compound. Optimize treatment time. Use a validated antibody for IP and Western Blot.
Weak signalLow protein expression, inefficient immunoprecipitationIncrease the amount of starting lysate. Optimize antibody concentration and incubation time.

Conclusion

This co-immunoprecipitation protocol provides a reliable method for demonstrating the this compound-induced interaction between CDK12 and DDB1. By following this detailed procedure, researchers can effectively validate the mechanism of action of this novel molecular glue and further explore its therapeutic potential.

References

Application Note and Protocol: Cell Viability Assay Using HQ461 on A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for assessing the cytotoxic effects of HQ461 on the human non-small cell lung cancer cell line, A549. This compound is a novel molecular glue that induces the degradation of Cyclin K (CCNK), a critical regulator of transcription, leading to cell death.[1][2][3][4] A549 cells are a widely used model for lung cancer research.[5][6][7] This application note describes the underlying mechanism of this compound and provides a step-by-step protocol for determining its impact on A549 cell viability using a standard MTT assay.

Core Mechanism of this compound

This compound functions by promoting an interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1] This induced proximity results in the polyubiquitination and subsequent proteasomal degradation of CDK12's binding partner, Cyclin K.[1][8] The depletion of Cyclin K impairs CDK12 function, leading to the downregulation of genes involved in the DNA damage response and ultimately, cell death.[2][9]

HQ461_Mechanism This compound Signaling Pathway This compound This compound Ternary_Complex Ternary Complex (this compound-CDK12-DDB1) This compound->Ternary_Complex Binds to CDK12 CDK12_CCNK CDK12-Cyclin K Complex CDK12_CCNK->Ternary_Complex DDB1 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase DDB1->Ternary_Complex Polyubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Polyubiquitination Degradation Cyclin K Degradation Polyubiquitination->Degradation Proteasome 26S Proteasome Proteasome->Degradation Mediates Cell_Death Cell Death Degradation->Cell_Death Leads to

Caption: this compound-mediated degradation of Cyclin K.

Quantitative Data Summary

The cytotoxic activity of this compound on A549 cells has been determined through cell viability assays. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

Cell LineCompoundAssay DurationIC50 ValueReference
A549This compound72 hours1.3 µM[1][2][10]

Experimental Protocols

A549 Cell Culture Protocol

This protocol outlines the standard procedure for maintaining and subculturing A549 cells to ensure healthy, viable cells for experimentation.

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • DMEM:Ham's F12 Medium (1:1 mixture)[7]

  • Fetal Bovine Serum (FBS)[7]

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)[11]

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing the DMEM:F12 base medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture A549 cells in T-75 flasks with 15-20 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Subculturing: When cells reach 70-90% confluency, perform subculturing.[11] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.[11] d. Neutralize the trypsin by adding 8-10 mL of complete growth medium. e. Gently pipette the cell suspension up and down to ensure a single-cell suspension. f. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[11] g. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. h. Seed new T-75 flasks at a recommended split ratio of 1:4 to 1:9.[5]

Cell Viability Assay (MTT Assay) Protocol

This protocol details the steps to quantify the cytotoxic effect of this compound on A549 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14]

Materials:

  • A549 cells in complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: a. Harvest A549 cells as described in the cell culture protocol. b. Count the cells using a hemocytometer or automated cell counter. c. Seed 1 x 10^4 cells per well in 100 µL of complete growth medium into a 96-well plate.[13] d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity. b. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[14] b. Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[15] c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer.[14] b. Use a reference wavelength of 630 nm to reduce background noise, if desired.[12]

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. c. Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Experimental_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A549_Culture Culture A549 Cells Cell_Seeding Seed Cells in 96-well Plate A549_Culture->Cell_Seeding Treatment Treat Cells with this compound (72 hours) Cell_Seeding->Treatment HQ461_Prep Prepare this compound Dilutions HQ461_Prep->Treatment MTT_Addition Add MTT Reagent (3-4 hours) Treatment->MTT_Addition Solubilization Add Solubilization Solution MTT_Addition->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Data_Analysis Calculate % Viability Determine IC50 Absorbance->Data_Analysis

Caption: Experimental workflow for this compound cell viability assay.

Expected Results

Treatment of A549 cells with this compound is expected to result in a dose-dependent decrease in cell viability. The MTT assay will show reduced formazan production in wells treated with higher concentrations of this compound, corresponding to lower absorbance readings. The resulting dose-response curve should be sigmoidal, from which an IC50 value of approximately 1.3 µM can be derived, consistent with published findings.[1][2] Morphological changes characteristic of apoptosis, such as cell shrinkage and detachment, may also be observable under a microscope at higher concentrations of this compound.[16]

References

Application Notes and Protocols for In Vitro Ubiquitination Assay with HQ461 and Recombinant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes by tagging proteins for degradation via the proteasome. The specificity of this system is primarily determined by E3 ubiquitin ligases, which recognize specific substrates. Molecular glues are a novel class of small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target.

HQ461 is a molecular glue that facilitates the interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2] This induced proximity results in the polyubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), a crucial regulatory partner of CDK12.[1][2] The degradation of Cyclin K impairs CDK12 function, leading to downstream effects such as the downregulation of genes involved in the DNA damage response and eventual cell death.[2][3]

These application notes provide a detailed protocol for an in vitro ubiquitination assay to biochemically reconstitute and study the activity of this compound. This assay is an essential tool for characterizing the mechanism of action of this compound and other molecular glues, as well as for the screening and development of new targeted protein degraders.

This compound Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and its analogs.

Compound/AnalogTarget ProteinE3 Ligase RecruitedDC50 (Cyclin K Degradation)Dmax (Cyclin K Degradation)Cell LineReference
This compound Cyclin K (via CDK12)CRL4-DDB1Not explicitly stated, but potentNot explicitly statedA549Lv et al., 2020[1]
This compound Analog 1 Cyclin K (via CDK12)CRL4-DDB10.3 µM~90%HEK293TLv et al., 2020[1]
This compound Cyclin KNot Applicable (Cell Viability)IC50 = 1.3 µMNot ApplicableA549[3]

Signaling Pathway and Experimental Workflow

This compound-Mediated Cyclin K Ubiquitination Pathway

HQ461_Pathway cluster_E3 CRL4 E3 Ligase Complex cluster_CDK CDK12/Cyclin K Complex cluster_ternary Ternary Complex Formation DDB1 DDB1 CUL4 CUL4 Ternary This compound-CDK12/CCNK-DDB1 RBX1 RBX1 CCNK Cyclin K RBX1->CCNK Polyubiquitination CDK12 CDK12 CDK12->DDB1 Recruits Proteasome Proteasome CCNK->Proteasome Degradation This compound This compound This compound->CDK12 Ub Ubiquitin E1 E1 E2 E2 E1->E2 Activates & Transfers Ub E2->RBX1 Transfers Ub Ubiquitination_Workflow cluster_reagents Reaction Components E1 Recombinant E1 (UBA1) Reaction_Setup 1. Assemble Reaction Mixture E1->Reaction_Setup E2 Recombinant E2 (UBE2D2/UBE2G1) E2->Reaction_Setup E3 Recombinant CRL4-DDB1 Complex E3->Reaction_Setup Substrate Recombinant CDK12/Cyclin K Substrate->Reaction_Setup Ub Ubiquitin Ub->Reaction_Setup ATP ATP ATP->Reaction_Setup This compound This compound or DMSO This compound->Reaction_Setup Incubation 2. Incubate at 30-37°C Reaction_Setup->Incubation Stop_Reaction 3. Terminate with SDS-PAGE Buffer Incubation->Stop_Reaction Analysis 4. SDS-PAGE & Western Blot Stop_Reaction->Analysis Detection Detect Polyubiquitinated Cyclin K Analysis->Detection

References

Application Notes and Protocols for HQ461: Stock Solution Preparation and Working Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HQ461 is a novel small molecule that functions as a "molecular glue," a compound that induces or stabilizes the interaction between two proteins that would not normally associate.[1][2][3] Specifically, this compound promotes the formation of a ternary complex between Cyclin-Dependent Kinase 12 (CDK12) and Damaged DNA Binding Protein 1 (DDB1), a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[3][4][5] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), the regulatory partner of CDK12.[3][6][7] The degradation of Cyclin K impairs the kinase activity of CDK12, which is critical for the phosphorylation of the C-terminal domain of RNA Polymerase II.[1][5] This results in the downregulation of genes involved in the DNA damage response (DDR), such as BRCA1, BRCA2, and ATR, ultimately leading to cell death in sensitive cancer cell lines.[1][5][8]

These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in cell-based assays, along with a summary of its chemical properties and mechanism of action.

Data Presentation

Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₁₅N₅OS₂[6][9]
Molecular Weight 345.4 g/mol [6][9]
CAS Number 1226443-41-9[6][10]
Appearance White solid[6]
Purity >98%[6][9]
Solubility and Storage of this compound
SolventSolubilityStorage of Stock SolutionStabilityReference
DMSO 20 mg/mL to 62.5 mg/mL (with warming and sonication)-20°C for up to 3 months, -80°C for up to 1 yearAliquot to avoid multiple freeze/thaw cycles. Protect from light.[6][9][10][11][12]
Ethanol Poorly solubleNot Recommended[4]
Water Poorly solubleNot Recommended[4]
Recommended Working Concentrations of this compound in Cell-Based Assays
Cell LineAssay TypeEndpointIC₅₀ / DC₅₀ / ConcentrationReference
A549 (non-small cell lung cancer)Viability AssayCell Viability1.3 µM[7][8][9]
HCT-116 (colorectal carcinoma)Viability AssayCell Viability~3-fold increase in IC₅₀ in resistant clones[7]
A549 (HiBiT-Cyclin K knock-in)Degradation AssayCyclin K Degradation~90 nM (DC₅₀ after 2 hours)[7]
A549Western BlotCDK12 Protein Levels50% reduction at 10 µM for 8 hours[7][11]
A549Western BlotCyclin K Protein Levels>8-fold reduction with this compound treatment for 4 hours[7][11]
HEK293TWestern BlotCyclin K Protein LevelsComplete degradation at 1 µM for 2 hours[7]
A549Co-ImmunoprecipitationCDK12-DDB1 Interaction10 µM for 4-6 hours[1][7]
A549Apoptosis Assay (Annexin V)Apoptosis InductionVarious concentrations (e.g., 0.01 µM to 50 µM)[1]

Experimental Protocols

Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO

Materials:

  • This compound lyophilized powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening.[4]

  • To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 965 µL of anhydrous DMSO.[4][9]

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.[4][6]

  • If necessary, gently warm the vial to 60°C for 5-10 minutes or sonicate in a water bath for 5-10 minutes until the powder is completely dissolved.[4][6]

  • Visually inspect the solution to ensure it is clear and free of any particulates.[6]

  • Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.[9][12]

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[9][10][11]

Protocol 2: Preparation of this compound Working Concentrations for Cell Culture Experiments

Materials:

  • 15 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thaw a single-use aliquot of the 15 mM this compound stock solution at room temperature.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final working concentrations. A typical final concentration range for a cell viability assay is from 0.01 µM to 50 µM.[1]

  • Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[1][4] Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.

  • Aspirate the existing medium from the cells and add the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1][7]

Protocol 3: Western Blot Analysis of Cyclin K Degradation

Materials:

  • Cells treated with this compound or vehicle control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin K, anti-CDK12, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[7]

  • Treat cells with the desired concentrations of this compound or vehicle control for the indicated times (e.g., 4, 8, 24 hours).[7]

  • After treatment, wash the cells twice with ice-cold PBS.[7]

  • Lyse the cells in 100-200 µL of lysis buffer on ice for 30 minutes.[7]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[7]

  • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[7]

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody (e.g., anti-Cyclin K) overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using an ECL Western Blotting Substrate.[7]

  • Strip the membrane and re-probe with antibodies against CDK12 and a loading control (e.g., GAPDH) to ensure equal protein loading.[7]

Mandatory Visualizations

HQ461_Signaling_Pathway cluster_0 Mechanism of Action This compound This compound Ternary_Complex CDK12-HQ461-DDB1 Ternary Complex This compound->Ternary_Complex Binds to CDK12 CDK12_CCNK CDK12-Cyclin K Complex CDK12_CCNK->Ternary_Complex Recruited by this compound Downregulation Downregulation of DNA Damage Response Genes (BRCA1, BRCA2, ATR) CDK12_CCNK->Downregulation Impaired CDK12 activity leads to DDB1 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase DDB1->Ternary_Complex Recruited by this compound Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation Targets for Degradation->CDK12_CCNK Degrades Cyclin K Cell_Death Cell Death Downregulation->Cell_Death Leads to

Caption: Signaling pathway of this compound-mediated Cyclin K degradation.

HQ461_Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution and Cell Treatment start Start: This compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex/Sonicate/ Warm to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Prepare Serial Dilutions in Cell Culture Medium thaw->dilute control Prepare Vehicle Control (DMSO in Medium) thaw->control treat Treat Cells dilute->treat control->treat incubate Incubate for Desired Time treat->incubate endpoint Proceed to Downstream Assay incubate->endpoint

Caption: Experimental workflow for preparing and using this compound solutions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HQ461 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the molecular glue degrader, HQ461. If you are observing a lack of cytotoxicity in your cell line, this guide will help you identify potential causes and find solutions.

Troubleshooting Guide: this compound Not Showing Cytotoxicity

Question: Why is this compound not showing cytotoxicity in my cell line?

Answer: The lack of a cytotoxic effect from this compound in your specific cell line can stem from several factors, ranging from the intrinsic biology of your cells to the specifics of your experimental setup. Below is a step-by-step guide to help you troubleshoot the issue.

Step 1: Verify Compound Integrity and Experimental Setup

Before investigating complex biological reasons, it is crucial to rule out issues with the compound and the assay itself.

  • Compound Quality:

    • Solubility: Ensure this compound is fully dissolved. Prepare a fresh stock solution in an appropriate solvent like DMSO.[1] Sonicate if necessary. Insoluble compound will not be bioavailable to the cells.

    • Storage and Stability: this compound stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Avoid repeated freeze-thaw cycles.[1]

    • Purity: If possible, verify the purity and identity of your this compound batch.

  • Assay-Specific Issues:

    • Cell Seeding Density: Ensure you are using an optimal cell seeding density. Too few cells may not produce a strong enough signal, while too many cells can become confluent and less sensitive to treatment.

    • Incubation Time: A typical incubation time for cytotoxicity assays is 72 hours.[2] It's possible your cell line requires a longer exposure to this compound to exhibit a cytotoxic effect.

    • Assay Type: Some compounds can interfere with certain viability assays. For example, colored compounds can affect absorbance readings in MTT assays. Consider using an alternative method, such as a luminescence-based ATP assay (e.g., CellTiter-Glo) or a fluorescence-based assay.

    • Positive Control: Always include a positive control (a compound known to be cytotoxic to your cell line) to ensure the assay is working correctly.

    • Vehicle Control: Ensure the concentration of the vehicle (e.g., DMSO) is consistent across all wells and is not causing cytotoxicity on its own.

Below is a workflow to guide your initial troubleshooting steps:

G start Start: No Cytotoxicity Observed compound_check Step 1: Check Compound - Fresh stock? - Correct storage? - Fully dissolved? start->compound_check assay_check Step 2: Check Assay - Optimal cell density? - Correct incubation time? - Positive control works? compound_check->assay_check Compound OK resolve_compound Action: Prepare fresh this compound. Verify solubility. compound_check->resolve_compound Issue Found cell_line_check Step 3: Investigate Cell Line (See Biological Factors) assay_check->cell_line_check Assay OK resolve_assay Action: Optimize assay parameters. (e.g., cell number, incubation time) assay_check->resolve_assay Issue Found continue_investigation Proceed to Biological Investigation cell_line_check->continue_investigation

Caption: Initial troubleshooting workflow for this compound cytotoxicity experiments.

Step 2: Investigate Biological Resistance Mechanisms

If you have ruled out technical issues, the lack of response may be due to the intrinsic or acquired resistance of your cell line. This compound's mechanism relies on specific cellular machinery; alterations in this machinery can lead to resistance.

  • Mechanism of Action of this compound: this compound is a molecular glue that promotes the interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[3] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), the regulatory partner of CDK12. The loss of Cyclin K impairs CDK12 function, downregulates DNA damage response (DDR) genes, and ultimately causes cell death.[1][3]

G cluster_0 Cellular Machinery CDK12 CDK12 CCNK Cyclin K CDK12->CCNK forms complex Proteasome Proteasome CCNK->Proteasome targeted to DDB1_complex DDB1-CUL4-RBX1 (E3 Ligase) DDB1_complex->CCNK polyubiquitinates Degradation Degradation Proteasome->Degradation This compound This compound This compound->CDK12 binds This compound->DDB1_complex recruits Ub Ubiquitin CellDeath Cell Death Degradation->CellDeath

Caption: Signaling pathway of this compound-mediated Cyclin K degradation.

Potential Reasons for Biological Resistance:

  • Mutations in the Target Protein (CDK12):

    • Issue: Specific point mutations in the kinase domain of CDK12, such as G731E or G731R, have been shown to confer resistance to this compound.[3] These mutations do not prevent this compound from binding to CDK12 but do impair the subsequent recruitment of DDB1.

    • How to Check: Sequence the CDK12 gene in your cell line to check for mutations in the drug-binding site.

    • Solution: If your cell line has these mutations, it is likely to be intrinsically resistant. Consider using a cell line known to be sensitive, such as A549.

  • Low Expression or Absence of Key Proteins:

    • Issue: The cytotoxic effect of this compound is dependent on the presence and function of the DDB1-CUL4-RBX1 E3 ligase complex.[3] Low expression or loss-of-function mutations in key components like DDB1, CUL4A/B, or RBX1 can lead to resistance.

    • How to Check: Use Western blotting to assess the protein expression levels of CDK12, Cyclin K, DDB1, CUL4A/B, and RBX1 in your cell line and compare them to a sensitive cell line.

    • Solution: If expression levels of these essential proteins are low, the cell line may not be a suitable model for studying this compound's effects.

  • Upregulation of Drug Efflux Pumps:

    • Issue: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, preventing them from reaching their intracellular target.

    • How to Check: Perform a Western blot for common drug efflux pumps (e.g., MDR1/P-gp). You can also use functional assays with known inhibitors of these pumps to see if sensitivity to this compound is restored.

    • Solution: Co-treatment with an ABC transporter inhibitor may restore sensitivity, although this can introduce experimental complexity.

  • Alterations in Downstream Pathways:

    • Issue: Even if Cyclin K is degraded, alterations in downstream DNA damage response or apoptotic pathways could make the cells less reliant on the pathways affected by this compound.

    • How to Check: This is more complex to diagnose and may require transcriptomic or proteomic analysis to identify compensatory pathway activation.

    • Solution: Investigating combination therapies that target these compensatory pathways could be a potential avenue.

Quantitative Data: this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the known IC50 values for this compound in various cell line contexts.

Cell LineGenetic BackgroundIC50 (µM)Notes
A549Non-small cell lung cancer, wild-type1.3Highly sensitive.[1][3][4]
HCT-116Colorectal cancer, mismatch repair deficientParental cells are sensitive; resistant clones show a ~3-fold increase in IC50.Used to identify resistance mutations.[3]
A549sgRNA targeting DDB1>28.8Demonstrates the necessity of DDB1 for this compound activity.[3]
A549sgRNA targeting RBX110.9 - 11.0Shows the importance of the E3 ligase complex.[3]
A549sgRNA targeting UBE2G111.9 - 13.6Highlights the role of the ubiquitin-conjugating enzyme.[3]
A549CDK12 G731E/R knock-in25.2 - 36.5Confirms that these specific CDK12 mutations confer strong resistance.[4]

Experimental Protocols

Here are detailed protocols for key experiments to validate the mechanism of action of this compound in your cell line.

Protocol 1: Western Blot for Cyclin K Degradation

This protocol allows you to determine if this compound is inducing the degradation of its target, Cyclin K.

  • Cell Culture and Treatment:

    • Seed your cells in 6-well plates and grow them to 70-80% confluency.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 24 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C. Also, probe a separate membrane or the same one after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Expected Outcome: In sensitive cells, you should observe a dose- and time-dependent decrease in the Cyclin K protein band.

Protocol 2: Co-Immunoprecipitation (Co-IP) for CDK12-DDB1 Interaction

This protocol can confirm if this compound is inducing the formation of the ternary complex between CDK12 and DDB1.

  • Cell Culture and Treatment:

    • Grow cells to ~80% confluency in 10 cm dishes.

    • Treat cells with this compound (e.g., 10 µM) or DMSO for 4-6 hours.

  • Cell Lysis:

    • Lyse cells in a non-denaturing Co-IP lysis buffer with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G magnetic beads.

    • Incubate the lysate with an anti-CDK12 antibody (or an isotype control IgG) overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads using Laemmli sample buffer and boiling.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel.

    • Perform a Western blot and probe for CDK12 (to confirm successful IP) and DDB1.

    • Expected Outcome: A band for DDB1 should be present in the sample treated with this compound and immunoprecipitated with the CDK12 antibody, but absent or significantly weaker in the DMSO control.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cytotoxicity assay? A1: Based on the IC50 in A549 cells (1.3 µM), a good starting point for a dose-response curve would be a range from 0.01 µM to 20 µM.

Q2: Can this compound affect the protein levels of CDK12? A2: Yes, prolonged treatment with this compound can lead to a modest reduction in CDK12 protein levels. This is thought to be a secondary effect of Cyclin K depletion, as Cyclin K is required for CDK12 stability.[3] However, the degradation of Cyclin K is much more rapid and pronounced.[3]

Q3: My cells are sensitive to other CDK inhibitors, but not this compound. Why? A3: this compound is not a traditional CDK inhibitor; it is a degrader. Its mechanism is not to block the kinase activity of CDK12 directly, but to induce the degradation of its partner, Cyclin K. Therefore, the sensitivity of a cell line to other CDK inhibitors does not necessarily predict its sensitivity to this compound. The cellular machinery for protein degradation (the DDB1-CUL4-RBX1 E3 ligase) must be functional for this compound to work.

Q4: Are there known analogs of this compound with improved potency? A4: Structure-activity relationship studies have been performed on this compound, and some analogs have shown improved potency in degrading Cyclin K.[2] For instance, modifications to the phenylalanine methyl ester portion of the molecule have yielded analogs with greater degradation efficiency.[2]

Q5: What are the downstream effects of this compound-mediated Cyclin K degradation? A5: The degradation of Cyclin K leads to impaired CDK12 kinase activity. This results in reduced phosphorylation of the C-terminal domain of RNA polymerase II, which in turn leads to the downregulation of key DNA damage response (DDR) genes like BRCA1, BRCA2, and ATR.[5] This compromised DNA repair machinery can lead to apoptosis.

References

Technical Support Center: Troubleshooting Western Blots with HQ461 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background in Western blots after treating cells with HQ461, a molecular glue that induces Cyclin K degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule that functions as a "molecular glue."[1][2] It induces the degradation of Cyclin K by promoting the formation of a ternary complex between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][3] This proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.[1][2] The depletion of Cyclin K impairs CDK12 kinase activity, affecting the expression of genes involved in the DNA damage response and leading to cell death in cancer cells.[1][4]

Q2: Why might I be seeing high background on my Western blot after this compound treatment?

High background on a Western blot after this compound treatment can arise from several factors, some of which are general to Western blotting and others that may be specific to the mechanism of action of this compound. Common causes include:

  • Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific binding of primary or secondary antibodies.[5][6]

  • Improper Antibody Concentration: Using too high a concentration of primary or secondary antibody is a frequent cause of high background.[6][7]

  • Inadequate Washing: Insufficient washing can leave behind unbound antibodies, contributing to background noise.[8][9]

  • Cellular Effects of this compound:

    • Increased Polyubiquitination: this compound induces polyubiquitination of Cyclin K.[1] Anti-ubiquitin antibodies, or primary antibodies that non-specifically recognize ubiquitin chains, can contribute to a smeared or high background.

    • Cytotoxicity and Protein Degradation: this compound is cytotoxic and can lead to broad protein degradation in treated cells.[1] This can result in a multitude of protein fragments that may non-specifically bind antibodies.

    • Off-Target Effects: While this compound is known to target Cyclin K for degradation, potential off-target effects at high concentrations could lead to unexpected changes in the proteome, contributing to non-specific bands.

Q3: Can the DMSO used to dissolve this compound cause high background?

While DMSO itself is a common vehicle for small molecules and is generally compatible with cell culture and Western blotting, high concentrations can be toxic to cells. It is crucial to include a vehicle-only (DMSO) control in your experiments to distinguish the effects of this compound from any effects of the solvent.[10]

Q4: How can I be sure that the bands I'm seeing are specific to my protein of interest?

To confirm the specificity of your bands, you should include proper controls in your experiment. These can include:

  • Positive Control: A cell lysate or recombinant protein known to express your target protein.[11]

  • Negative Control: A cell lysate from a cell line known not to express the target protein or a lysate from knockout/knockdown cells.

  • Secondary Antibody-Only Control: Incubating a blot with only the secondary antibody can help determine if it is binding non-specifically.[7]

Troubleshooting Guide for High Background after this compound Treatment

The following table summarizes common causes of high background in Western blots of this compound-treated samples and provides recommended solutions.

Problem Potential Cause Recommended Solution
Uniform High Background Insufficient blockingIncrease blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5] Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[5] Add 0.05-0.1% Tween-20 to the blocking buffer.[5]
Antibody concentration too highTitrate your primary and secondary antibodies to determine the optimal dilution.[7] Start with the manufacturer's recommended dilution and perform a dilution series.
Inadequate washingIncrease the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).[8] Ensure sufficient volume of wash buffer to completely cover the membrane.[5]
Membrane dried outKeep the membrane moist at all times during the procedure.[7][9]
Speckled or Uneven Background Contaminated buffers or equipmentUse freshly prepared, filtered buffers.[9] Ensure all equipment is clean.
Aggregated secondary antibodyCentrifuge the secondary antibody before use to pellet any aggregates.
High Background with Smearing This compound-induced polyubiquitinationIf not detecting ubiquitinated proteins, ensure your primary antibody is specific and does not cross-react with ubiquitin. Consider using a lysis buffer with a deubiquitinase inhibitor if you want to preserve the ubiquitination status.
Excessive protein loadingReduce the amount of protein loaded per lane.[7][12] High protein concentration can lead to "streaking" and high background.
Cell lysis and protein degradationPrepare fresh lysates for each experiment and always include protease and phosphatase inhibitors in your lysis buffer.[11][12] Keep samples on ice throughout the preparation.
Multiple Non-Specific Bands Non-specific antibody bindingOptimize primary and secondary antibody concentrations.[8] Try a different blocking buffer (e.g., switch from non-fat milk to BSA, or vice versa).[6] Note: For phospho-specific antibodies, BSA is generally recommended over milk.[6]
Cross-reactivity of secondary antibodyUse a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from the species of your sample lysate.[11]

Experimental Protocols

Detailed Western Blot Protocol for this compound-Treated Cells

This protocol provides a detailed methodology for performing a Western blot to analyze protein levels in cells treated with this compound.

1. Cell Culture and this compound Treatment:

  • Culture cells (e.g., A549) to 70-80% confluency.[3]
  • Treat cells with the desired concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle control for the specified time (e.g., 4-24 hours).[10][13]

2. Cell Lysis:

  • After treatment, wash cells twice with ice-cold PBS.[13]
  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
  • Scrape the cells and incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[13]
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
  • Collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.[14]

4. Sample Preparation and SDS-PAGE:

  • Normalize all samples to the same protein concentration with lysis buffer.
  • Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5 minutes.[10]
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[14]
  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

6. Immunoblotting:

  • Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[14]
  • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14]
  • Wash the membrane three times with TBST for 10 minutes each.[14]
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
  • Wash the membrane three times with TBST for 10 minutes each.[14]

7. Detection:

  • Incubate the membrane with an ECL (enhanced chemiluminescence) substrate.[10]
  • Image the blot using a chemiluminescence detection system.

Visualizations

HQ461_Signaling_Pathway This compound This compound Ternary_Complex Ternary Complex (CDK12-HQ461-DDB1) This compound->Ternary_Complex Binds to CDK12 CDK12_CCNK CDK12-Cyclin K Complex CDK12_CCNK->Ternary_Complex Recruited by this compound DDB1_CUL4 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase DDB1_CUL4->Ternary_Complex Recruited Polyubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Polyubiquitination Proteasome Proteasomal Degradation Polyubiquitination->Proteasome Cyclin_K_depletion Cyclin K Depletion Proteasome->Cyclin_K_depletion CDK12_inactivation CDK12 Inactivation Cyclin_K_depletion->CDK12_inactivation Downstream_effects Downregulation of DNA Damage Response Genes & Cell Death CDK12_inactivation->Downstream_effects

Caption: this compound-mediated degradation of Cyclin K pathway.

Caption: Troubleshooting workflow for high background in Western blot.

References

Technical Support Center: Troubleshooting Co-Immunoprecipitation for HQ461-Mediated Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing co-immunoprecipitation (Co-IP) to study protein interactions mediated by HQ461. This compound is a molecular glue that induces the degradation of Cyclin K by promoting a ternary complex formation between the CDK12-Cyclin K complex and the DDB1-CUL4A-RBX1 E3 ubiquitin ligase complex.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: I am observing a high background in my Co-IP experiment when trying to pull down the this compound-induced complex. What are the common causes and solutions?

A1: High background in Co-IP can obscure specific interactions. Common causes include non-specific binding of proteins to the beads or antibody, insufficient washing, or using too much antibody or cell lysate.[6][7][8]

Troubleshooting Strategies for High Background:

  • Pre-clearing Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone (or with a non-specific IgG) to remove proteins that non-specifically bind to the beads.[6][9][10][11]

  • Optimize Antibody Concentration: Titrate your antibody to determine the minimal amount required for efficient pulldown of your target protein. Excess antibody can lead to non-specific binding.[6][7]

  • Increase Wash Stringency: Modify your wash buffer by increasing the salt concentration (e.g., up to 1 M NaCl) or adding a mild detergent (e.g., 0.5-1% NP-40 or Triton X-100) to disrupt weak, non-specific interactions.[10][12] Be cautious, as overly stringent washes can also disrupt weaker specific interactions.

  • Block Beads: Incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or non-fat milk before adding the antibody to reduce non-specific binding sites on the beads.[7][10]

  • Use a Control Antibody: Always include an isotype control (a non-immune antibody of the same isotype as your specific antibody) to differentiate between specific and non-specific binding.[10]

Q2: I am getting a very low or no signal for my co-immunoprecipitated protein (e.g., DDB1 when pulling down CDK12 in the presence of this compound). What could be the reason?

A2: Low or no signal for the co-immunoprecipitated partner is a common issue and can stem from several factors, including inefficient immunoprecipitation of the "bait" protein, disruption of the protein-protein interaction, or low expression levels of the interacting partners.[6][7][13]

Troubleshooting Strategies for Low/No Signal:

  • Confirm Bait Protein Immunoprecipitation: First, ensure that your "bait" protein (e.g., CDK12) is being efficiently immunoprecipitated by running a Western blot of your IP fraction and probing for the bait protein.[14]

  • Optimize Lysis Conditions: The choice of lysis buffer is critical for preserving protein-protein interactions.[15] For potentially transient or weak interactions like those mediated by a molecular glue, a milder lysis buffer with non-ionic detergents (e.g., NP-40) is recommended over harsher detergents like SDS.[9][14]

  • Check for Protein Degradation: Add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent the degradation of your target proteins.[7][13] All steps should be performed on ice or at 4°C.[7]

  • This compound Concentration and Incubation Time: Ensure you are using the optimal concentration of this compound and that the incubation time is sufficient to promote the formation of the ternary complex before cell lysis.

  • Reverse the Co-IP: If possible, perform the Co-IP in the reverse direction (e.g., pulling down DDB1 and probing for CDK12). This can sometimes be more efficient depending on antibody quality and protein abundance.[7]

  • Antibody Selection: Use an antibody that is validated for IP applications and recognizes the native conformation of the protein.[16] Polyclonal antibodies can sometimes be more efficient as they recognize multiple epitopes.[11]

Q3: My Western blot shows heavy and light chain bands from the immunoprecipitating antibody, which are obscuring my protein of interest. How can I avoid this?

A3: The co-elution of antibody heavy (around 50 kDa) and light chains (around 25 kDa) is a frequent problem in Co-IP experiments.[17]

Solutions to Avoid Antibody Chain Interference:

  • Use Specialized Secondary Antibodies: Employ secondary antibodies that specifically recognize the native primary antibody but not the denatured heavy and light chains on the Western blot (e.g., TrueBlot or Clean-Blot).[16]

  • Covalent Antibody-Bead Conjugation: Covalently crosslink your primary antibody to the beads before the IP. This prevents the antibody from being eluted along with your protein complex.[17]

  • Use Tagged Proteins: If you are overexpressing your bait protein, use an epitope tag (e.g., FLAG, HA, Myc) for which high-affinity, specific antibodies are available. This can improve the specificity of the pulldown.[18]

Troubleshooting Tables

Table 1: Lysis Buffer Optimization for this compound-Mediated Interactions

Lysis Buffer ComponentRecommended ConcentrationPurposeTroubleshooting Tip
Tris-HCl (pH 7.4-8.0) 50 mMBuffering agent to maintain pH.Ensure pH is optimal for the stability of the protein complex.
NaCl 150 mMMimics physiological salt concentration.Increase to 300-500 mM for more stringent washes to reduce background. Decrease if disrupting the interaction.[15]
Non-ionic Detergent (NP-40 or Triton X-100) 0.1 - 1%Solubilizes proteins while preserving interactions.[8]Start with a lower concentration (0.1-0.5%) to maintain weaker interactions. Avoid harsh detergents like SDS.[14]
Protease Inhibitor Cocktail As per manufacturerPrevents protein degradation.Always add fresh to the lysis buffer just before use.[7]
Phosphatase Inhibitor Cocktail As per manufacturerPrevents dephosphorylation of proteins.Crucial if studying phosphorylation-dependent interactions.

Table 2: Wash Buffer Optimization

ParameterLow StringencyMedium StringencyHigh StringencyWhen to Use
NaCl Concentration 150 mM300 mM500 mM - 1 MIncrease stringency to reduce non-specific binding.[10]
Detergent (NP-40 or Tween-20) 0.1%0.5%1%Higher concentrations can help remove sticky proteins.[19]
Number of Washes 2-3 times3-4 times4-5 timesMore washes can help reduce background.[20]

Detailed Experimental Protocol: Co-Immunoprecipitation of this compound-Induced CDK12-DDB1 Complex

This protocol is a general guideline and may require optimization for your specific cell type and antibodies.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293T or A549) to 70-80% confluency.[4]
  • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the optimized duration (e.g., 4-8 hours).[3][4]

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.
  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.[4]
  • Incubate on ice for 30 minutes with occasional vortexing.[4]
  • Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris.[21]
  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

3. (Optional) Pre-clearing the Lysate:

  • Add 20-30 µL of Protein A/G beads to the cleared lysate.
  • Incubate with gentle rotation for 1 hour at 4°C.
  • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.[12]

4. Immunoprecipitation:

  • Add the primary antibody against the "bait" protein (e.g., anti-CDK12) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate lysate sample.
  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[22]
  • Add 30-50 µL of pre-washed Protein A/G beads to each sample.
  • Incubate for another 1-2 hours at 4°C with gentle rotation.

5. Washing:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
  • Discard the supernatant.
  • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a potentially higher salt concentration). Invert the tubes several times during each wash.[6][20]

6. Elution:

  • After the final wash, carefully remove all supernatant.
  • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
  • Alternatively, use a milder elution buffer (e.g., 0.1 M glycine, pH 2.5) if you need to preserve protein activity, and neutralize the eluate immediately.[12]

7. Analysis:

  • Centrifuge the samples to pellet the beads and collect the supernatant.
  • Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the "prey" protein (e.g., DDB1) and the "bait" protein (CDK12).

Mandatory Visualizations

HQ461_Signaling_Pathway cluster_0 This compound-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK Binds Ternary_Complex This compound-CDK12-DDB1 Ternary Complex This compound->Ternary_Complex CDK12_CyclinK->Ternary_Complex DDB1 DDB1 (E3 Ligase Adaptor) DDB1->Ternary_Complex Poly_Ub_CyclinK Polyubiquitinated Cyclin K Ternary_Complex->Poly_Ub_CyclinK Promotes Polyubiquitination E3_Ligase CUL4A-RBX1 E3 Ligase E3_Ligase->Poly_Ub_CyclinK Ub Ubiquitin Ub->Poly_Ub_CyclinK Adds Proteasome 26S Proteasome Poly_Ub_CyclinK->Proteasome Targeted for Degradation Degradation Degraded Cyclin K Proteasome->Degradation

Caption: this compound-mediated degradation of Cyclin K pathway.

CoIP_Workflow start Start: Cell Lysate (containing this compound-induced complex) preclear Optional: Pre-clear Lysate with Beads start->preclear ip Immunoprecipitation: Add anti-Bait Antibody (e.g., anti-CDK12) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Bound Proteins wash->elute analysis Analyze by Western Blot: Probe for Prey Protein (e.g., DDB1) elute->analysis end End: Interaction Confirmed analysis->end

Caption: General Co-Immunoprecipitation Experimental Workflow.

Troubleshooting_Logic start Co-IP Experiment issue Problem Encountered start->issue high_bg High Background? issue->high_bg e.g. low_signal Low/No Signal? issue->low_signal e.g. high_bg->low_signal No solution_bg Solutions: - Pre-clear lysate - Optimize Ab concentration - Increase wash stringency - Block beads high_bg->solution_bg Yes solution_signal Solutions: - Confirm bait IP - Optimize lysis buffer - Add protease inhibitors - Reverse Co-IP low_signal->solution_signal Yes success Successful Result low_signal->success No solution_bg->success solution_signal->success

Caption: Troubleshooting logical relationships for Co-IP.

References

Validation & Comparative

Validating the On-Target Effects of HQ461: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HQ461 is a novel small molecule identified as a "molecular glue" degrader.[1][2] It exerts its potent cytotoxic effects by inducing the degradation of Cyclin K (CCNK), a crucial regulatory partner of Cyclin-Dependent Kinase 12 (CDK12).[1][3] The mechanism involves this compound promoting a new protein-protein interaction between CDK12 and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][4] This action leads to the polyubiquitination and subsequent proteasomal degradation of CCNK, inhibiting CDK12-mediated phosphorylation and ultimately causing apoptosis.[1][5]

Validating that the observed biological effects of a compound like this compound are a direct consequence of its interaction with the intended target is a critical step in drug development. Genetic methods, such as CRISPR-Cas9 knockout and siRNA/shRNA knockdown, provide the most definitive evidence for on-target activity. These approaches directly eliminate or reduce the expression of the target protein, allowing for a direct comparison between the pharmacological and genetic perturbation phenotypes.

This guide provides a comparative overview of genetic approaches to validate the on-target effects of this compound, supported by experimental data and detailed protocols.

Principle of Genetic Validation

The core principle of using genetic approaches for target validation is to ascertain if the phenotypic effects of the compound are identical to the effects caused by the genetic removal or depletion of the target protein. If this compound's cytotoxicity is truly mediated through the degradation of Cyclin K via the CDK12-DDB1 interaction, then genetically knocking out or knocking down the key proteins in this pathway should phenocopy the effects of this compound treatment. Furthermore, cells lacking these essential components should become resistant to this compound.

Comparative Data: Pharmacological vs. Genetic Inhibition

The on-target effects of this compound can be validated by comparing its cellular effects to those observed in cells where key components of its mechanism of action are genetically ablated. The following tables summarize the expected outcomes.

Table 1: Comparison of this compound Effects with Genetic Knockout of Pathway Components

ConditionKey Outcome MeasureExpected ResultRationale
Wild-Type (WT) Cells + this compound Cell Viability (IC50)~1.3 µM in A549 cells[6]This compound induces CCNK degradation, leading to cell death.
CCNK Knockout (KO) Cells Cell ViabilityReduced cell viability[4]Loss of CCNK is inherently cytotoxic, mimicking the effect of this compound.
CCNK KO Cells + this compound Cell Viability (IC50)High resistance (IC50 > 10 µM)The target of degradation is absent, so this compound has no effect.
CDK12 Knockout (KO) Cells Cell Viability (IC50)High resistance (IC50 > 10 µM)This compound requires CDK12 to form the ternary complex for CCNK degradation.[1]
DDB1 Knockout (KO) Cells Cell Viability (IC50)High resistance (IC50 > 10 µM)DDB1 is the E3 ligase component recruited by this compound to degrade CCNK.[4]

Table 2: Protein Level Changes in Response to this compound and shRNA Knockdown

ConditionTarget ProteinProtein Level ChangeMethod of Detection
WT Cells + this compound (10 µM, 4h) Cyclin K (CCNK)>8-fold reduction[1][7]Western Blot
WT Cells + this compound (10 µM, 8h) CDK12~50% reduction[1][8]Western Blot
WT Cells + CCNK shRNA Cyclin K (CCNK)Significant reductionWestern Blot / qRT-PCR
WT Cells + CDK12 shRNA CDK12Significant reductionWestern Blot / qRT-PCR

Visualizing the Mechanism and Validation Logic

To better understand the molecular interactions and the strategy for validation, the following diagrams illustrate the signaling pathway and the experimental logic.

cluster_0 This compound Mechanism of Action This compound This compound Ternary Ternary Complex (CDK12-HQ461-DDB1) This compound->Ternary Binds to CDK12 CDK12 CDK12 CDK12->Ternary CCNK Cyclin K (CCNK) CCNK->CDK12 Forms complex with DDB1 DDB1-CUL4 E3 Ligase DDB1->Ternary Recruited to complex Ub Poly-ubiquitination of CCNK Ternary->Ub Induces Degradation Proteasomal Degradation Ub->Degradation Apoptosis Cell Death (Apoptosis) Degradation->Apoptosis Leads to cluster_1 Genetic Validation Workflow Start Start: A549 Cells CRISPR Generate KO Cell Lines (CRISPR-Cas9) - CCNK KO - CDK12 KO - DDB1 KO Start->CRISPR shRNA Generate KD Cell Lines (shRNA) - CCNK KD - CDK12 KD Start->shRNA Treat Treat WT and KO/KD cells with this compound (dose-response) Start->Treat Wild-Type Control CRISPR->Treat shRNA->Treat Assay Perform Assays: - Cell Viability (IC50) - Western Blot (Protein levels) Treat->Assay Compare Compare Phenotypes Assay->Compare Validate On-Target Effect Validated Compare->Validate Phenotype of this compound in WT matches KO/KD phenotype AND KO/KD cells are resistant

References

A Comparative Guide to the Efficacy of HQ461 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel molecular glue, HQ461, and its efficacy across different cancer cell lines. We present a detailed examination of its mechanism of action, supporting experimental data in comparison with other Cyclin K degraders, and detailed protocols for key validation assays.

Mechanism of Action: A Novel Molecular Glue

This compound is a first-in-class small molecule that functions as a "molecular glue" to induce the degradation of Cyclin K (CCNK).[1][2][3][4][5][6][7][8][9] Unlike traditional enzyme inhibitors, this compound facilitates a novel protein-protein interaction. It binds to the kinase domain of Cyclin-Dependent Kinase 12 (CDK12), creating a new surface that is recognized by the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][3][4][5][6][7][8] This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.[1][3][5][6][8] The subsequent loss of Cyclin K impairs the function of CDK12/13, resulting in the downregulation of genes involved in the DNA damage response (DDR) and ultimately leading to cancer cell death.[1][2][3][4][6][7][8][9]

HQ461_Mechanism cluster_0 This compound-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation cluster_2 Downstream Effects This compound This compound CDK12 CDK12 This compound->CDK12 Binds to DDB1 DDB1-CUL4-RBX1 E3 Ligase This compound->DDB1 Recruits CDK12->DDB1 Recruits CyclinK Cyclin K DDB1->CyclinK Polyubiquitinates Proteasome Proteasome CyclinK->Proteasome Degradation Ub Ubiquitin Ub->CyclinK DDR_Genes DNA Damage Response Genes Proteasome->DDR_Genes Downregulation of Cell_Death Cancer Cell Death DDR_Genes->Cell_Death Leads to

Figure 1: Mechanism of this compound-induced Cyclin K degradation.

Quantitative Comparison of this compound Efficacy

The cytotoxic activity of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal degradation concentration (DC50) for Cyclin K are key metrics for its efficacy.

CompoundCell LineCancer TypeIC50 (µM)DC50 (µM) for Cyclin KReference
This compound A549Non-small cell lung cancer1.30.38[6][10][11][12]
This compound HCT-116Colorectal cancer1.3Not Reported[11]
Analog 7 HEK293TEmbryonic KidneyNot Reported0.28[10]

Comparative Analysis with Alternative Cyclin K Degraders

This compound's performance can be benchmarked against other known molecular glue degraders of Cyclin K, such as CR8 and SR-4835. While direct head-to-head studies across a broad panel of cell lines are limited, the available data suggests that SR-4835 may be a more potent and selective agent.

Disclaimer: The data below is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.

CompoundCell LineCancer TypeIC50 / EC50ParameterReference
This compound A549Non-small cell lung cancer1.3 µMCytotoxicity (IC50)[6][10][11][12]
SR-4835 A375Melanoma112 nMCyclin K Degradation (EC50)[13]

SR-4835 has been reported to be a more promising candidate for optimization as a molecular glue due to its enhanced selectivity and drug-like properties compared to this compound and CR8.[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of this compound are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or other test compounds for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a nonlinear regression model.

Western Blot for Cyclin K Degradation

This protocol is used to quantify the reduction in Cyclin K protein levels following treatment with this compound.

  • Cell Treatment: Plate cells in 6-well plates and treat with a dose-response of this compound (e.g., 0, 0.1, 1, 10 µM) for specified time points (e.g., 0, 2, 4, 8 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Cyclin K and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities to determine the relative degradation of Cyclin K at different concentrations and time points to calculate the DC50.

WB_Workflow start Start: Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer immuno Immunoblotting transfer->immuno detect Signal Detection immuno->detect end End: Data Analysis detect->end

Figure 2: Western blot experimental workflow.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This assay confirms the this compound-induced interaction between CDK12 and DDB1.

  • Cell Treatment: Treat cells (e.g., A549) with this compound (e.g., 10 µM) or DMSO for 4-6 hours.

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against CDK12 or DDB1 overnight at 4°C.

  • Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both CDK12 and DDB1 to confirm their co-precipitation.

CoIP_Logic This compound This compound Treatment ternary_complex Formation of CDK12-HQ461-DDB1 Ternary Complex This compound->ternary_complex co_ip Co-Immunoprecipitation with anti-CDK12 Ab ternary_complex->co_ip wb_cdk12 Western Blot: Detect CDK12 co_ip->wb_cdk12 wb_ddb1 Western Blot: Detect DDB1 co_ip->wb_ddb1 conclusion Conclusion: This compound induces CDK12-DDB1 interaction wb_cdk12->conclusion wb_ddb1->conclusion

Figure 3: Logical workflow for validating on-target effects.

References

In Vivo Validation of HQ461's Anti-Tumor Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular glue degrader HQ461 with other anti-tumor agents. While in vivo validation data for this compound is not currently available in published literature, this document summarizes its potent in vitro anti-tumor activity and provides detailed experimental methodologies to facilitate further research.

Recent studies on next-generation Cyclin K degraders have highlighted that molecules like this compound have faced challenges with metabolic instability, which has hindered their in vivo development.[1] As of late 2025, there is no published in vivo proof of concept for Cyclin K degraders.[1] This guide, therefore, focuses on the robust in vitro data that establishes the mechanism and cytotoxic potential of this compound.

Performance Comparison of this compound and Alternatives

This compound is a molecular glue that initiates the degradation of Cyclin K (CCNK) by promoting an interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase.[2][3][4] This leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, a critical partner for CDK12 and CDK13 in regulating transcription and DNA damage repair.[2][4] The degradation of Cyclin K compromises CDK12 function, resulting in reduced phosphorylation of its substrates, downregulation of DNA damage response genes, and ultimately, cancer cell death.[2][4]

The following tables provide a comparative overview of this compound and other compounds that target the CDK12/Cyclin K axis, based on their published in vitro performance.

CompoundMechanism of ActionTarget(s)IC50 / DC50Cell Line(s)
This compound Molecular Glue Degrader Cyclin K (via CDK12-DDB1 interaction) IC50: 1.3 µM A549 (Non-Small Cell Lung Cancer) [2]
(R)-CR8 Molecular Glue DegraderCyclin K (via CDK12-DDB1 interaction)Not explicitly stated, but induces Cyclin K degradationVarious cancer cell lines
dCeMM2/3/4 Molecular Glue DegraderCyclin K (via CDK12/13-DDB1 interaction)Profoundly downregulates Cyclin KVarious cancer cell lines[5]
SR-4835 Molecular Glue DegraderCyclin K (via CDK12-DDB1 interaction)Not explicitly stated, but induces Cyclin K degradationMelanoma and breast cancer cell lines[6]
THZ531 Covalent CDK12/13 InhibitorCDK12, CDK13Does not degrade Cyclin KVarious cancer cell lines
Dinaciclib Pan-CDK InhibitorCDK1, 2, 5, 9, 12, 13Does not degrade Cyclin KVarious cancer cell lines

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following are protocols for key in vitro experiments used to validate the anti-tumor activity of this compound.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or comparator compounds) and a vehicle control (e.g., DMSO) for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Data Acquisition: Measure luminescence using a plate reader to determine the number of viable cells.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration.

Western Blotting for Cyclin K Degradation

This technique is used to quantify the reduction in Cyclin K protein levels following treatment with this compound.

Protocol:

  • Cell Treatment: Culture A549 cells and treat them with this compound (e.g., 10 µM) or DMSO for various time points (e.g., 0, 2, 4, 8 hours).

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Cyclin K and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of Cyclin K.

Co-Immunoprecipitation (Co-IP) for CDK12-DDB1 Interaction

This assay confirms the this compound-induced interaction between CDK12 and DDB1.

Protocol:

  • Cell Treatment: Treat A549 cells expressing 3xFLAG-tagged CDK12 with this compound (e.g., 10 µM) or DMSO for 4-6 hours.

  • Cell Lysis: Lyse the cells in a non-denaturing immunoprecipitation buffer.

  • Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated magnetic beads to pull down the 3xFLAG-CDK12 protein complexes.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution and Analysis: Elute the protein complexes and analyze the presence of DDB1 by Western blotting.

Visualizing the Molecular Mechanism and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the general workflow for its validation.

HQ461_Mechanism cluster_cell Cancer Cell cluster_downstream Downstream Effects This compound This compound CDK12_CCNK CDK12-Cyclin K Complex This compound->CDK12_CCNK Binds to CDK12 DDB1_CUL4 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase CDK12_CCNK->DDB1_CUL4 This compound promotes interaction Proteasome Proteasome CDK12_CCNK->Proteasome Degradation of Cyclin K DDB1_CUL4->CDK12_CCNK Polyubiquitination of Cyclin K Transcription Reduced Transcription of DDR Genes Proteasome->Transcription Leads to Ub Ubiquitin Cell_Death Cancer Cell Death Transcription->Cell_Death Results in

Caption: Mechanism of action of this compound as a molecular glue degrader.

Experimental_Workflow cluster_invitro In Vitro Validation phenotype Observe Cellular Phenotype (e.g., Cytotoxicity) target_engagement Confirm Target Engagement (e.g., Co-IP) phenotype->target_engagement target_degradation Verify Target Degradation (e.g., Western Blot) target_engagement->target_degradation mechanism Elucidate Downstream Mechanism (e.g., Gene Expression Analysis) target_degradation->mechanism

Caption: General experimental workflow for validating a molecular glue degrader.

References

Safety Operating Guide

Proper Disposal of HQ461: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of the molecular glue compound HQ461 is paramount for laboratory safety and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste streams effectively. Adherence to these protocols is crucial due to the compound's identified hazards.

This compound (CAS No. 1226443-41-9) is categorized under the Globally Harmonized System (GHS) with several hazards: it is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, all personnel handling this compound in any form—solid powder, in solution, or as waste—must use appropriate Personal Protective Equipment (PPE).

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat or other protective clothing, and safety goggles or a face shield when handling this compound[1].

  • Ventilation: When handling solid this compound powder, especially during weighing, work in a certified chemical fume hood or a well-ventilated area to avoid inhaling dust[1].

  • Spill Management: In case of an accidental spill, use spark-proof tools and ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate vicinity[1].

Quantitative Data and Chemical Properties

A summary of the key chemical and physical properties of this compound is provided below to aid in its safe handling and management.

PropertyValueSource
CAS Number 1226443-41-9[1]
Molecular Formula C₁₅H₁₅N₅OS₂[2]
Molecular Weight 345.44 g/mol [2]
Appearance White solid[3]
Solubility Soluble in DMSO (up to 62 mg/mL)[2]
Storage Solid: -20°C for up to 3 years. Solution: -80°C for up to 1 year.[2]

Experimental Protocol: Step-by-Step Waste Disposal

The disposal of this compound and any materials contaminated with it must be conducted through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of in standard laboratory trash or poured down the drain [1].

1. Waste Segregation:

  • Solid Waste: Collect all unused this compound powder, along with contaminated disposable lab supplies such as gloves, lab coats, weigh boats, and pipette tips. Place these items in a dedicated, sealable hazardous waste container made of a compatible material[1].

  • Liquid Waste: All solutions containing this compound, including stock solutions (typically in DMSO) and experimental media, must be collected in a separate, sealed hazardous waste container designated for liquid chemical waste[1].

2. Container Labeling:

  • Each waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[1].

    • The full chemical name: "this compound"[1].

    • The CAS Number: "1226443-41-9"[1].

    • A list of all solvents present in the container (e.g., DMSO, water)[1].

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant")[1].

3. Storage Pending Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated, secure hazardous waste accumulation area[1].

  • This storage area must be cool, dry, well-ventilated, and situated away from any incompatible materials[1].

4. Final Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company to schedule a pickup for the waste containers[1].

HQ461_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in Ventilated Area (Fume Hood) A->B C This compound Waste Generated B->C D Solid Waste (e.g., contaminated gloves, tips) C->D Solid E Liquid Waste (e.g., solutions in DMSO) C->E Liquid F Place in Dedicated Solid Waste Container D->F G Place in Dedicated Liquid Waste Container E->G H Label Container Correctly 'Hazardous Waste, this compound, CAS, Hazards' F->H G->H I Store Sealed Container in Secure Accumulation Area H->I J Arrange Pickup by Licensed Disposal Company I->J

This compound Disposal Workflow

References

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